5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 . The compound is also known as Boc-Aminoisoxazole-3-carboxylic acid.
Molecular Structure Analysis
The compound contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Isoxazole .Physical And Chemical Properties Analysis
The compound is a white solid . It is stored at room temperature . The InChI code for the compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3, (H,16,20) (H,18,19) .Scientific Research Applications
Enantioselective Synthesis of Isoxazole-Containing Analogues
Isoxazole amino acids, including derivatives of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid, are crucial in the enantioselective synthesis of neuroexcitant glutamic acid analogues. These compounds are synthesized through diastereoselective alkylation and have shown excellent enantiomeric excess, indicating their potential in creating highly specific neuroactive agents (Pajouhesh & Curry, 1998).
Development of 3-Isoxazolols
A novel method for synthesizing 5-substituted 3-isoxazolols involves the use of N, O-diBoc-protected beta-keto hydroxamic acids, derived from carboxylic acid derivatives. This method avoids the formation of byproducts and highlights the versatility of tert-butoxycarbonyl-protected compounds in creating diverse isoxazolols, which are important in various pharmacological contexts (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Synthesis of NMDA Receptor Antagonists
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a role in the synthesis of NMDA receptor antagonists. The compound is utilized in producing key intermediates for these antagonists, which are crucial in studying and potentially treating neurodegenerative diseases (Bombieri et al., 2005).
Regioselective Synthesis of Isoxazole-Phosphonates
The synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates, which are bioisosteres of NMDA receptor antagonists, leverages compounds like 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid. This demonstrates the compound's role in creating structurally diverse molecules with potential therapeutic applications (Conti et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCHFCPUBYWBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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